molecular formula C16H11Cl2NO2S B5829489 3,4-dichloro-N-(4-methoxyphenyl)-1-benzothiophene-2-carboxamide

3,4-dichloro-N-(4-methoxyphenyl)-1-benzothiophene-2-carboxamide

Cat. No.: B5829489
M. Wt: 352.2 g/mol
InChI Key: HHCSONSSOUKPGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dichloro-N-(4-methoxyphenyl)-1-benzothiophene-2-carboxamide is a high-purity chemical compound offered for research and development purposes. This benzothiophene carboxamide scaffold is of significant interest in medicinal chemistry, particularly in the development of receptor-specific ligands and anticancer agents. Benzothiophene carboxamide derivatives have been extensively investigated for their potential in neuroscience research. Structurally similar compounds have demonstrated high affinity and selectivity for dopamine D3 receptors, which are a prominent target for studying disorders like addiction, Parkinson's disease, and schizophrenia . For instance, research indicates that the carbonyl group in the amide linker is critical for high-affinity binding at the D3 receptor . Furthermore, thiophene carboxamide derivatives are being explored in oncology research. Some compounds within this structural class have shown promising in vitro antiproliferative activity against various human cancer cell lines, including hepatocellular carcinoma . These molecules are studied as potential biomimetics of natural anticancer agents like Combretastatin A-4, which work by inhibiting tubulin polymerization and disrupting cancer cell division . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers are responsible for determining the suitability of this compound for their specific purposes.

Properties

IUPAC Name

3,4-dichloro-N-(4-methoxyphenyl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2NO2S/c1-21-10-7-5-9(6-8-10)19-16(20)15-14(18)13-11(17)3-2-4-12(13)22-15/h2-8H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHCSONSSOUKPGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-(4-methoxyphenyl)-1-benzothiophene-2-carboxamide typically involves multi-step organic reactionsThe final step involves the formation of the carboxamide group through amidation reactions using appropriate reagents and catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction efficiency and reduce reaction times . Additionally, the use of continuous flow reactors and automated synthesis platforms can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-N-(4-methoxyphenyl)-1-benzothiophene-2-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted benzothiophene derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Antimicrobial Activity

Research indicates that benzothiophene derivatives, including 3,4-dichloro-N-(4-methoxyphenyl)-1-benzothiophene-2-carboxamide, exhibit significant antimicrobial properties. For instance, studies have shown that these compounds can inhibit the growth of various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli .

Antimalarial Activity

The compound has been identified as a potential inhibitor of the Plasmodium enoyl-acyl carrier protein (ACP) reductase, which is crucial for the survival of malaria parasites. Inhibitors derived from benzothiophene structures have demonstrated promising IC50 values, indicating strong binding affinity and potential for development into effective antimalarial agents .

Antitumor Activity

Benzothiophene derivatives are also being explored for their anticancer properties. The structural characteristics of this compound may facilitate interactions with cellular targets involved in tumor growth and proliferation. Preliminary studies suggest that these compounds can induce apoptosis in cancer cell lines .

Case Study 1: Synthesis and Characterization

A study reported the synthesis of various benzothiophene carboxamide derivatives, including the target compound. The synthesized compounds were characterized using spectroscopic methods such as NMR and IR spectroscopy to confirm their structures and assess their purity .

Case Study 2: Biological Evaluation

In another research effort, a series of benzothiophene derivatives were evaluated for their biological activities against different pathogens. The evaluation included determining minimum inhibitory concentrations (MICs) to establish efficacy against bacterial strains . The results indicated that certain derivatives exhibited potent antibacterial activity, supporting further investigation into their pharmacological profiles.

Comparative Analysis of Related Compounds

Compound NameStructureMain ActivityIC50 Value
3-Bromo-N-(4-fluorobenzyl)-benzo[b]thiophene-2-carboxamideStructureAntimalarial115 nM
This compoundStructureAntimicrobialTBD
4-Ethoxy-2,3-difluorobenzamideStructureAntitumorTBD

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-(4-methoxyphenyl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Substituent Variations

The table below highlights key structural and synthetic differences between the target compound and its analogs:

Compound Name Core Structure Substituents Synthesis Method (if specified) Potential Applications
3,4-Dichloro-N-(4-methoxyphenyl)-1-benzothiophene-2-carboxamide Benzothiophene 3,4-Cl; 4-methoxyphenyl amide Not specified Hypothesized kinase inhibition
3,4-Dichloro-N-(2-cyanophenyl)-5-isothiazolecarboxamide Isothiazole 3,4-Cl; 2-cyanophenyl amide Multi-step synthesis (EP patent method) Agrochemical or pharmaceutical
SAG Analog (cis-isomer) Benzothiophene 3,4-Cl; cis-4-(methylamino)cyclohexyl and pyridinyl-benzyl groups Not specified Hedgehog signaling modulation

Key Observations:

  • Substituent Effects: The 4-methoxyphenyl group in the target compound enhances lipophilicity compared to the 2-cyanophenyl group in the isothiazole analog, which introduces electron-withdrawing effects . The SAG analog’s pyridinyl-benzyl and methylamino-cyclohexyl substituents suggest improved solubility and stereospecific binding, critical for modulating complex biological pathways like Hedgehog signaling .

Biological Activity

3,4-Dichloro-N-(4-methoxyphenyl)-1-benzothiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antiproliferative effects, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a benzothiophene core with dichloro and methoxy substituents, which are known to influence its pharmacological properties. The general formula is represented as:

C13H10Cl2N2O2S\text{C}_{13}\text{H}_{10}\text{Cl}_2\text{N}_2\text{O}_2\text{S}

Antiproliferative Effects

Research has demonstrated that compounds with similar structures exhibit notable antiproliferative activity against various cancer cell lines. For instance, a study on benzothiazole derivatives found that modifications to the aromatic rings significantly impacted their cytotoxicity. The presence of electron-withdrawing groups like halogens enhanced the activity compared to electron-donating groups such as methoxy .

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundAsPC-1TBDPPARα inhibition
Benzothiazole Derivative 4lBxPC-30.1Synergistic with gemcitabine
Benzothiazole Derivative 2bPTJ64iTBDMultiple targets

The mechanism by which this compound exerts its effects may involve interactions with specific molecular targets such as receptors and enzymes. For example, it has been suggested that similar compounds interact with cannabinoid receptors and proteases, contributing to their antiproliferative effects .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the introduction of various substituents on the benzothiophene scaffold can modulate biological activity. For instance:

  • Electron-withdrawing groups (e.g., Cl) generally enhance activity.
  • Electron-donating groups (e.g., OCH₃) may reduce potency.

These findings suggest that careful modification of the compound's structure could lead to improved therapeutic profiles.

Case Studies

Several case studies have highlighted the potential of benzothiophene derivatives in cancer treatment:

  • Study on Pancreatic Cancer : A derivative with a similar structure showed enhanced cytotoxicity when combined with gemcitabine, indicating potential for combination therapies .
  • Paraganglioma Cells : Another study reported significant inhibition of cell viability in paraganglioma models, supporting the relevance of this class of compounds in treating rare cancers .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,4-dichloro-N-(4-methoxyphenyl)-1-benzothiophene-2-carboxamide, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis of benzothiophene carboxamides typically involves coupling reactions between functionalized benzothiophene cores and substituted aniline derivatives. For this compound, a stepwise approach is recommended:

Core Synthesis : Chlorinate the benzothiophene scaffold at the 3- and 4-positions using electrophilic substitution (e.g., Cl₂/FeCl₃) .

Carboxamide Formation : React the 2-carboxylic acid derivative with 4-methoxyaniline via coupling agents (e.g., EDCI/HOBt) .

  • Optimization : Use Design of Experiments (DoE) to systematically vary parameters (temperature, stoichiometry, catalyst loading). Fractional factorial designs can reduce the number of trials while identifying critical factors .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing purity and structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., dichloro and methoxyphenyl groups). Aromatic protons in the benzothiophene core typically resonate at δ 7.2–8.5 ppm, while methoxy protons appear as singlets near δ 3.8 ppm .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., C₁₆H₁₂Cl₂NO₂S; [M+H]⁺ = 352.99) .
  • HPLC-PDA : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodological Answer :

  • Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ATP-dependent luciferase systems) .
  • Cellular Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Solubility Testing : Use shake-flask methods with PBS/DMSO to determine logP and guide formulation .

Advanced Research Questions

Q. How can computational chemistry methods predict reactivity and regioselectivity in novel reactions involving this compound?

  • Methodological Answer :

  • Reaction Path Search : Employ quantum mechanical calculations (DFT) to model transition states and identify low-energy pathways for substitutions or cross-couplings .
  • Machine Learning : Train models on existing benzothiophene reaction datasets to predict optimal catalysts (e.g., Pd vs. Cu) .
  • Feedback Loops : Integrate experimental yields with computational descriptors (e.g., Fukui indices) to refine predictions iteratively .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from multiple sources and apply statistical weighting to account for variability in assay conditions (e.g., cell line differences) .
  • Dose-Response Replication : Re-test conflicting results under standardized protocols (e.g., fixed incubation times, serum-free media) .
  • Off-Target Profiling : Use proteome-wide affinity chromatography to identify unintended targets that may explain discrepancies .

Q. How should researchers design experiments to investigate structure-activity relationships (SAR) of benzothiophene substituents?

  • Methodological Answer :

  • Analog Synthesis : Prepare derivatives with varied substituents (e.g., replacing Cl with F, modifying methoxy position) .
  • Multivariate Analysis : Apply partial least squares (PLS) regression to correlate electronic (Hammett σ) and steric (Taft Es) parameters with bioactivity .
  • Crystallography : Solve X-ray structures of ligand-target complexes to map binding interactions (e.g., halogen bonding with Cl groups) .

Q. What advanced statistical approaches optimize multi-variable synthesis parameters?

  • Methodological Answer :

  • Response Surface Methodology (RSM) : Model non-linear relationships between variables (e.g., temperature, solvent polarity) and yield .
  • Artificial Neural Networks (ANN) : Train networks on historical reaction data to predict optimal conditions for scale-up .
  • Robustness Testing : Use Taguchi methods to assess parameter sensitivity and ensure reproducibility across batches .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.